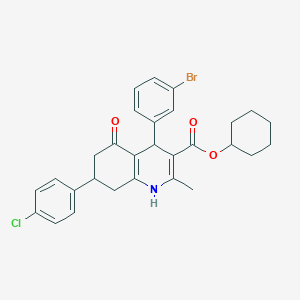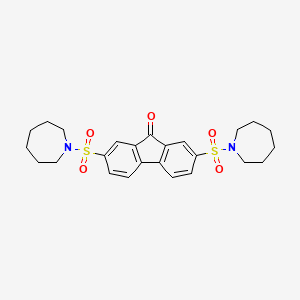![molecular formula C11H16N2OS B11681335 N'-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide](/img/structure/B11681335.png)
N'-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their exceptional photophysical properties and are widely used in various fields such as medicinal chemistry, material science, and industrial chemistry
Vorbereitungsmethoden
The synthesis of N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide involves several steps. One common method includes the reaction of thiophene-2-carbohydrazide with 4-methylpentan-2-one under specific conditions. The reaction is typically carried out under microwave radiation, which helps in achieving an acceptable yield . The reaction conditions include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic and electrochemical properties . In biology, this compound has shown potential as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial and fungal strains . In medicine, it is being explored for its antiproliferative activity against cancer cell lines . Additionally, in the industry, it is used in the development of chemosensors for the detection of metal ions and other analytes .
Wirkmechanismus
The mechanism of action of N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets and pathways. For instance, in its role as an antimicrobial agent, it interacts with bacterial cell membranes, leading to disruption and cell death . In cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with specific cellular pathways and enzymes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide can be compared with other similar compounds such as N’-[(2E)-4-methylpentan-2-ylidene]-5-bromothiophene-2-carbohydrazide and N’-[(2E)-4-methylpentan-2-ylidene]-3-hydroxybenzoylthiophene-2-carbohydrazide . These compounds share a similar thiophene core but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide lies in its specific structure, which imparts distinct photophysical and biological properties, making it suitable for a variety of research applications.
Eigenschaften
Molekularformel |
C11H16N2OS |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
N-[(E)-4-methylpentan-2-ylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H16N2OS/c1-8(2)7-9(3)12-13-11(14)10-5-4-6-15-10/h4-6,8H,7H2,1-3H3,(H,13,14)/b12-9+ |
InChI-Schlüssel |
ATYMOJUDUSFYDN-FMIVXFBMSA-N |
Isomerische SMILES |
CC(C)C/C(=N/NC(=O)C1=CC=CS1)/C |
Kanonische SMILES |
CC(C)CC(=NNC(=O)C1=CC=CS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(2,4-Dimethoxyphenyl)-4-phenylpyridin-2-yl]phenol](/img/structure/B11681261.png)
![N-[(2Z,5E)-3-(4-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B11681269.png)
![3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B11681283.png)
![(E)-ethyl 5'-(((1-methyl-2-oxoindolin-3-ylidene)methyl)amino)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11681294.png)
![2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol](/img/structure/B11681296.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11681298.png)
![4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine](/img/structure/B11681301.png)
![Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11681304.png)
![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681312.png)
![Methyl 3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoate](/img/structure/B11681315.png)

![3,5-Bis[4-(tert-butyl)phenoxy]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11681331.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11681338.png)

